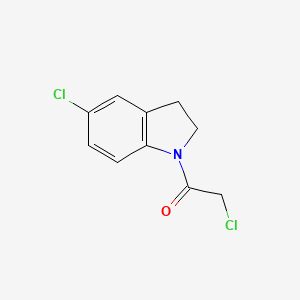

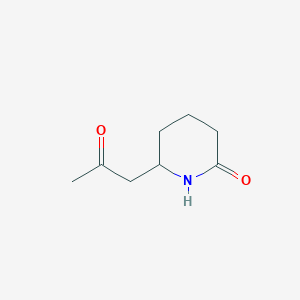

2-Chloro-1-(5-chloro-2,3-dihydroindol-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

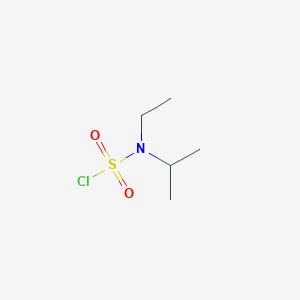

The compound “2-Chloro-1-(5-chloro-2,3-dihydroindol-1-yl)ethanone” is a chlorinated derivative of indole. Indoles are heterocyclic organic compounds that contain a five-membered ring fused to a six-membered ring, one of which is a nitrogen atom . They are widely found in nature and are part of many biologically active molecules.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence and position of the chlorine atoms, the state of the indole ring, and other structural features would all influence its properties .Scientific Research Applications

Biotransformation and Enzymatic Synthesis

One study discusses the biotransformation of chloro-substituted ethanones, highlighting the use of specific bacterial strains for the highly enantioselective synthesis of chiral intermediates. This process is critical for producing antifungal agents like Miconazole, demonstrating the compound's potential in facilitating the development of pharmaceutical agents through biocatalysis (Miao et al., 2019). Similarly, another study outlines an enzymatic process to convert chloro-substituted ethanones into chiral alcohols, showcasing the compound's role in synthesizing vital intermediates for drugs like Ticagrelor, which is used to treat acute coronary syndromes (Guo et al., 2017).

Corrosion Inhibition

Research into corrosion inhibition has identified compounds structurally related to 2-Chloro-1-(5-chloro-2,3-dihydroindol-1-yl)ethanone as effective agents for protecting metals in corrosive environments. For instance, a study on the synthesis and evaluation of a novel triazole-derived compound has shown high efficiency in inhibiting mild steel corrosion, highlighting the broader applicability of chloro-substituted compounds in material science and engineering (Jawad et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-chloro-1-(5-chloro-2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO/c11-6-10(14)13-4-3-7-5-8(12)1-2-9(7)13/h1-2,5H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXARTAXJNPBNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)Cl)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(5-chloro-2,3-dihydroindol-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Trifluoromethyl)benzyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2966473.png)

![4-cyano-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2966478.png)

![5-[(Furan-2-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2966481.png)

![(3Ar,6aS)-3-methyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,3]oxazol-2-one;hydrochloride](/img/structure/B2966484.png)

![Diethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2966487.png)

![2-Chloro-N-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]acetamide](/img/structure/B2966489.png)